N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
Description
N-[(5-{[(tert-Butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a 1,3,4-oxadiazole derivative featuring a tert-butylcarbamoyl-methylthio substituent at the 5-position of the oxadiazole ring and a 4-fluorobenzamide group linked via a methylene bridge at the 2-position.
Properties
IUPAC Name |
N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-16(2,3)19-12(22)9-25-15-21-20-13(24-15)8-18-14(23)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZAPGCFKBWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,3,4-oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The tert-butylcarbamoyl group is introduced via carbamoylation reactions, often using tert-butyl isocyanate as a reagent. The final step involves the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole ring and fluorobenzamide moiety enable it to bind to specific active sites, modulating the activity of target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from Literature
Key analogues include:
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide (): Substituents: A 4-chlorobenzylsulfanyl group at the oxadiazole 5-position and a toluenesulfonamide group. Key differences: The chlorine atom introduces stronger electron-withdrawing effects compared to the tert-butylcarbamoyl group in the target compound.
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ():
- Substituents: Benzylsulfanyl at the oxadiazole 5-position and a phenylethyl-toluenesulfonamide chain.
- Key differences: The absence of fluorine or tert-butyl groups reduces steric and electronic complexity. The phenylethyl chain may increase lipophilicity compared to the methylene-linked fluorobenzamide in the target compound .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
- Substituents: A 4-fluorophenyl group at the oxadiazole 5-position and a sulfamoyl-benzamide group.
- Key differences: The sulfamoyl group introduces a charged sulfonamide moiety, contrasting with the neutral tert-butylcarbamoyl group in the target compound. The 4-fluorophenyl substituent may enhance π-π stacking interactions .
Physicochemical and Electronic Properties
Key Observations :
- The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to the 4-chloro and sulfamoyl analogues .
- The fluorobenzamide moiety may enhance dipole-dipole interactions relative to the toluenesulfonamide group in .
Crystallographic and Conformational Data
Research Findings and Implications
Electronic Modulation : The tert-butylcarbamoyl group in the target compound balances electron-withdrawing (amide) and electron-donating (tert-butyl) effects, contrasting with the uniformly electron-withdrawing 4-chloro and 4-fluoro substituents in analogues .
Biological Relevance : The fluorobenzamide group may improve metabolic stability compared to toluenesulfonamide analogues, as fluorine often reduces susceptibility to oxidative degradation .
Synthetic Challenges : The tert-butylcarbamoyl-methylthio side chain requires multi-step synthesis, increasing complexity relative to simpler benzylsulfanyl or aryl-substituted oxadiazoles .
Biological Activity
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of tert-butyl carbamate with thiosemicarbazide to form the oxadiazole derivative.
- Coupling Reaction : The resulting oxadiazole is then coupled with 4-fluorobenzoyl chloride to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related oxadiazole compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 16 µg/mL |
| Oxadiazole Derivative B | S. aureus | 8 µg/mL |
Antifungal Activity
The compound's antifungal potential has also been evaluated:
- Fungal Inhibition : Similar oxadiazole derivatives have shown activity against fungi such as Aspergillus niger and Candida albicans, often assessed using the cup plate method at concentrations around 1 µg/mL .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound:
- Cell Proliferation Inhibition : Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation in vitro . For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 9.48 ± 1.15 |
| HCC827 (Lung Cancer) | 12.34 ± 0.78 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole ring may interfere with key enzymes involved in cell wall synthesis or metabolic processes.
- Interaction with DNA : Some studies suggest that similar compounds may bind to DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have documented the biological efficacy of similar compounds:
- Study on Anticancer Properties : A study demonstrated that a related oxadiazole compound significantly reduced tumor growth in xenograft models .
- Antimicrobial Testing : Another research focused on the antibacterial activity against clinical isolates of E. coli, showing a correlation between structure and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
